2-(3-Pyridyl)benzoselenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridyl)benzoselenazole is an organic compound with the molecular formula C12H8N2Se. It belongs to the class of benzoselenazoles, which are selenium-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Pyridyl)benzoselenazole involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides in the presence of sulfur powder under metal-free conditions. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 150°C under a nitrogen atmosphere . Another method involves a one-pot preparation from N-(acetyl)benzoyl-2-iodoanilines using microwave-assisted methodology .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Pyridyl)benzoselenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl or benzoselenazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridyl)benzoselenazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles and interactions.
Industry: It can be used in the development of new materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 2-(3-Pyridyl)benzoselenazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Redox Reactions: The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoselenazole: Lacks the pyridyl group but shares the benzoselenazole core structure.
2-(2-Pyridyl)benzothiazole: Contains a sulfur atom instead of selenium.
2-(3-Pyridyl)benzimidazole: Contains a nitrogen atom instead of selenium.
Uniqueness
2-(3-Pyridyl)benzoselenazole is unique due to the presence of both a pyridyl group and a selenium atom, which confer distinct chemical properties and potential biological activities. The selenium atom, in particular, imparts unique redox properties that are not present in its sulfur or nitrogen analogs .
Eigenschaften
CAS-Nummer |
24783-92-4 |
---|---|
Molekularformel |
C12H8N2Se |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2-pyridin-3-yl-1,3-benzoselenazole |
InChI |
InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI-Schlüssel |
HYKUGBHJUOOCKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.